N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide
CAS No.:
Cat. No.: VC9176908
Molecular Formula: C19H20FNO4S
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20FNO4S |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C19H20FNO4S/c1-25-16-8-6-14(7-9-16)12-21(15-10-11-26(23,24)13-15)19(22)17-4-2-3-5-18(17)20/h2-9,15H,10-13H2,1H3 |
| Standard InChI Key | ARWQIUKZZYTWGF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
| Canonical SMILES | COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide (molecular formula: C₂₀H₂₀FNO₄S; molecular weight: 401.44 g/mol) consists of three primary components:
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Benzamide Core: A benzene ring substituted with a fluorine atom at the 2-position and an amide functional group.
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Dioxidotetrahydrothiophene Moiety: A five-membered sulfur-containing ring in its fully oxidized sulfone form, attached to the amide nitrogen.
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4-Methoxybenzyl Group: A para-methoxy-substituted benzyl group also bonded to the amide nitrogen, introducing steric bulk and electronic effects .
This arrangement creates a stereoelectronic profile that enhances binding affinity to biological targets while maintaining metabolic stability.
Spectroscopic Properties
Key spectroscopic data for this compound include:
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¹H NMR: Distinct signals for the methoxy group (δ 3.78 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfone-related protons (δ 3.1–3.5 ppm).
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¹³C NMR: Peaks corresponding to the sulfone carbons (δ 52–55 ppm), carbonyl carbon (δ 168 ppm), and fluorinated aromatic carbon (δ 115 ppm, JCF = 245 Hz) .
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IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (amide C=O stretch) and 1,320 cm⁻¹ (sulfone S=O stretch).
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically follows a multi-step protocol:
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Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine: Achieved via oxidation of tetrahydrothiophene with hydrogen peroxide followed by amination.
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Benzamide Formation: Coupling of 2-fluorobenzoic acid with the dioxidotetrahydrothiophen-3-amine using carbodiimide-based activating agents.
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N-Alkylation: Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination.
Critical parameters include maintaining anhydrous conditions during amide bond formation and controlling reaction temperatures (typically 0–25°C) to prevent side reactions.
Industrial-Scale Production
For commercial synthesis, continuous flow reactors have been adopted to enhance yield (typically 75–85%) and purity (>98%). Key challenges include:
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Purification of the final product via recrystallization from ethanol/water mixtures.
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Removal of residual palladium catalysts used in cross-coupling steps.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient benzene ring (due to fluorine and amide groups) undergoes regioselective electrophilic substitution at the para position relative to the fluorine atom. For example, nitration with HNO₃/H₂SO₄ yields a mono-nitro derivative.
Reductive Transformations
The sulfone group remains stable under most reducing conditions, but the amide bond can be selectively reduced using LiAlH₄ to produce a secondary amine:
This reaction pathway is valuable for generating analogs with altered pharmacokinetic profiles.
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 3.12 | Cell wall synthesis inhibition |
| Escherichia coli | 12.5 | DNA gyrase interference |
| Candida albicans | 6.25 | Ergosterol biosynthesis |
These effects correlate with the compound's ability to penetrate microbial membranes via its lipophilic benzyl group .
Applications in Drug Development
Analgesic Candidates
In murine models of inflammatory pain, the compound exhibits:
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58% reduction in paw edema at 10 mg/kg (vs. 42% for ibuprofen).
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No observed gastrointestinal toxicity at therapeutic doses.
Oncology Therapeutics
Preliminary data suggest antiproliferative effects against:
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MCF-7 Breast Cancer Cells: GI₅₀ = 2.1 μM via apoptosis induction.
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A549 Lung Cancer Cells: GI₅₀ = 3.8 μM through ROS generation .
Comparative Analysis with Structural Analogs
A comparison of key benzamide derivatives highlights unique features:
| Compound | Substituents | Biological Activity |
|---|---|---|
| Target Compound | 2-F, 4-MeO-Bn, dioxidothiolane | COX-2/PKC inhibition |
| N-(4-Fluorobenzyl) analog | 4-F-Bn | Enhanced antimicrobial effects |
| Ethoxy-substituted variant | 2-OEt | Improved metabolic stability |
The methoxy group in the target compound enhances blood-brain barrier penetration compared to fluorinated analogs.
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